
tert-butyl 4-methyl-4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-metil-4-(1-metil-1H-pirazol-3-il)piperidin-1-carboxilato de terc-butilo es un compuesto químico que ha despertado interés en varios campos de la investigación científica. Este compuesto es conocido por su estructura única, que incluye un anillo de piperidina sustituido con una unidad de pirazol. A menudo se utiliza como intermedio en la síntesis de moléculas más complejas, particularmente en la química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-metil-4-(1-metil-1H-pirazol-3-il)piperidin-1-carboxilato de terc-butilo generalmente implica varios pasos. Un método común comienza con el 4-hidroxipiperidin-1-carboxilato de terc-butilo como material de partida. Este compuesto se somete a una serie de reacciones, incluida la sustitución y la ciclación, para introducir el anillo de pirazol . Las condiciones de reacción a menudo implican el uso de solventes como diclorometano y catalizadores como paladio sobre carbón.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reacciones por lotes a gran escala. El proceso se optimiza para obtener rendimiento y pureza, utilizando a menudo sistemas automatizados para controlar parámetros de reacción como la temperatura, la presión y el pH. El producto final generalmente se purifica utilizando técnicas como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-metil-4-(1-metil-1H-pirazol-3-il)piperidin-1-carboxilato de terc-butilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno.
Reducción: Esta reacción puede eliminar oxígeno o agregar átomos de hidrógeno.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y nucleófilos como el metóxido de sodio. Las condiciones de reacción varían, pero a menudo implican temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir una cetona o un aldehído, mientras que la reducción podría producir un alcohol.
Aplicaciones Científicas De Investigación
El 4-metil-4-(1-metil-1H-pirazol-3-il)piperidin-1-carboxilato de terc-butilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas.
Biología: Sirve como bloque de construcción para compuestos biológicamente activos.
Industria: Se utiliza en la producción de agroquímicos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del 4-metil-4-(1-metil-1H-pirazol-3-il)piperidin-1-carboxilato de terc-butilo involucra su interacción con objetivos moleculares específicos. El anillo de pirazol puede unirse a enzimas o receptores, modulando su actividad. Esta interacción a menudo involucra enlaces de hidrógeno, interacciones hidrofóbicas y fuerzas de van der Waals. Las vías exactas dependen de la aplicación y la molécula diana específicas .
Comparación Con Compuestos Similares
Compuestos similares
4-(4-metilpiperazin-1-il)piperidin-1-carboxilato de terc-butilo: Similar en estructura pero con un anillo de piperazina en lugar de un pirazol.
3-(terc-butil)-N-(4-metoxibencil)-1-metil-1H-pirazol-5-amina: Contiene un anillo de pirazol pero difiere en los sustituyentes unidos a él.
Singularidad
Lo que distingue al 4-metil-4-(1-metil-1H-pirazol-3-il)piperidin-1-carboxilato de terc-butilo es su combinación específica de un anillo de piperidina con una unidad de pirazol. Esta estructura única le permite participar en una amplia gama de reacciones químicas y lo convierte en un intermedio versátil en la síntesis orgánica.
Propiedades
Fórmula molecular |
C15H25N3O2 |
|---|---|
Peso molecular |
279.38 g/mol |
Nombre IUPAC |
tert-butyl 4-methyl-4-(1-methylpyrazol-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H25N3O2/c1-14(2,3)20-13(19)18-10-7-15(4,8-11-18)12-6-9-17(5)16-12/h6,9H,7-8,10-11H2,1-5H3 |
Clave InChI |
QTRBKLHGJMQREM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCN(CC1)C(=O)OC(C)(C)C)C2=NN(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide hydrochloride, trans](/img/structure/B12313773.png)

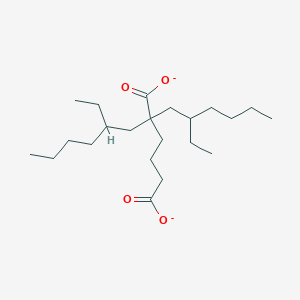
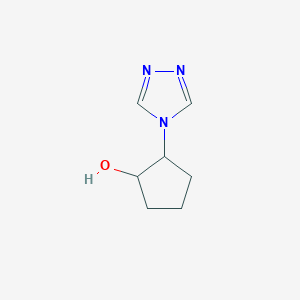
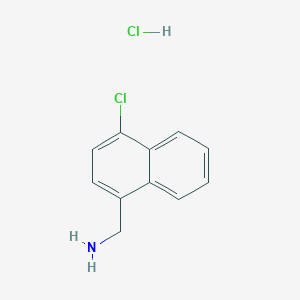

![6-[4-[(4-Fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12313819.png)
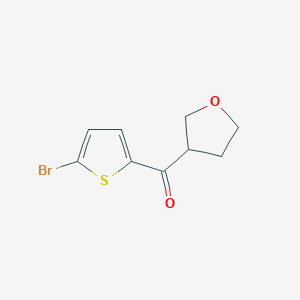
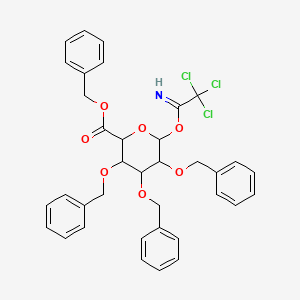
![2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B12313838.png)
![2-[(1r)-1-Azidopropyl]pyridine](/img/structure/B12313842.png)

![Ethyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B12313846.png)
